Julichrome Q3,3
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Overview
Description
Julichrome Q3,3 is a naturally occurring compound belonging to the julichrome family, which is a group of polyketides produced by certain Streptomyces species. These compounds are known for their complex structures and significant biological activities, including antibacterial and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Julichrome Q3,3 is typically synthesized through a series of biosynthetic steps involving polyketide synthases and tailoring enzymes. The biosynthetic gene cluster responsible for its production has been identified in Streptomyces afghaniensis . Key enzymes involved in its biosynthesis include ketoreductases, acetyltransferases, and biaryl coupling enzymes .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Streptomyces species under controlled conditions to optimize the yield of the compound. The fermentation process is followed by extraction and purification steps to isolate this compound from the culture broth .
Chemical Reactions Analysis
Types of Reactions
Julichrome Q3,3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various julichrome derivatives with modified biological activities .
Scientific Research Applications
Julichrome Q3,3 has several scientific research applications:
Mechanism of Action
Julichrome Q3,3 exerts its effects through several mechanisms:
Antibacterial Activity: It targets bacterial cell walls and disrupts their integrity, leading to cell death.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.
Molecular Targets: The compound interacts with specific enzymes and proteins involved in bacterial cell wall synthesis and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
Julichrome Q3,5: Another member of the julichrome family with similar antibacterial properties.
Julichrome Q6,6: Known for its unique biaryl coupling structure and biological activities.
Uniqueness
Julichrome Q3,3 is unique due to its specific biosynthetic pathway and the combination of biological activities it exhibits. Its structure allows for diverse chemical modifications, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C38H38O16 |
---|---|
Molecular Weight |
750.7 g/mol |
IUPAC Name |
[(1R)-1-[(1R,2R,10R,11S,12S)-5-[(1R,2R,10R,11S,12S)-11-(1-acetyloxyethyl)-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-5-yl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-11-yl]ethyl] acetate |
InChI |
InChI=1S/C38H38O16/c1-13(51-15(3)39)27-33(5,49)11-21(41)35-31(47)23-19(29(45)37(27,35)53-35)9-7-17(25(23)43)18-8-10-20-24(26(18)44)32(48)36-22(42)12-34(6,50)28(14(2)52-16(4)40)38(36,54-36)30(20)46/h7-10,13-14,27-28,31-32,43-44,47-50H,11-12H2,1-6H3/t13-,14?,27+,28+,31-,32-,33+,34+,35-,36-,37+,38+/m1/s1 |
InChI Key |
FCANTWZHYAQEKU-XODDASNQSA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@@](CC(=O)[C@@]23[C@@]1(O2)C(=O)C4=C([C@H]3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)[C@@]78[C@H]([C@@](CC(=O)[C@]7([C@@H]6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C |
Canonical SMILES |
CC(C1C(CC(=O)C23C1(O2)C(=O)C4=C(C3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)C78C(C(CC(=O)C7(C6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C |
Origin of Product |
United States |
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